

Physical and chemical characteristics of Vilazodone D8

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Vilazodone D8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **Vilazodone D8**, a deuterated analog of the antidepressant Vilazodone. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Characteristics

Vilazodone D8 is a stable, isotopically labeled form of Vilazodone, where eight hydrogen atoms have been replaced with deuterium. This labeling is strategically placed on the piperazine ring, a common site for metabolic activity. The primary utility of **Vilazodone D8** is as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Vilazodone quantification in biological matrices.

The key physical and chemical properties of **Vilazodone D8** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Chemical Name	5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl-d8}-1-benzofuran-2-carboxamide	N/A
Molecular Formula	C26H19D8N5O2	[1]
Molecular Weight	449.57 g/mol	[1]
CAS Number	1794789-93-7	N/A
Appearance	Solid	N/A
Purity	>98%	[1]
Solubility	Soluble in DMSO (10 mM)	[1]
Storage Conditions	-20°C for long-term storage	N/A

Mechanism of Action: A Dual Approach to Serotonin Modulation

Vilazodone, and by extension its deuterated analog, exhibits a dual mechanism of action that uniquely targets the serotonergic system. It functions as both a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[2][3]

Serotonin Transporter (SERT) Inhibition

Vilazodone binds with high affinity to the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[2][4] By inhibiting this reuptake process, Vilazodone increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2][4] This is the primary mechanism of action for the broader class of SSRI antidepressants.

5-HT1A Receptor Partial Agonism

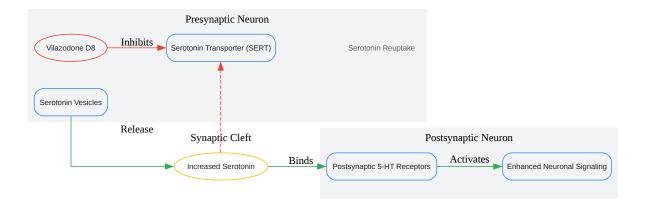
In addition to its SSRI activity, Vilazodone acts as a partial agonist at the 5-HT1A receptor. These receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.[2][5] Partial agonism at presynaptic 5-HT1A autoreceptors is thought to



reduce the inhibitory feedback on serotonin release, potentially leading to a faster onset of antidepressant effects compared to traditional SSRIs.[3] Postsynaptic 5-HT1A receptor activation is also believed to contribute to the therapeutic effects of Vilazodone.[5]

Signaling Pathways

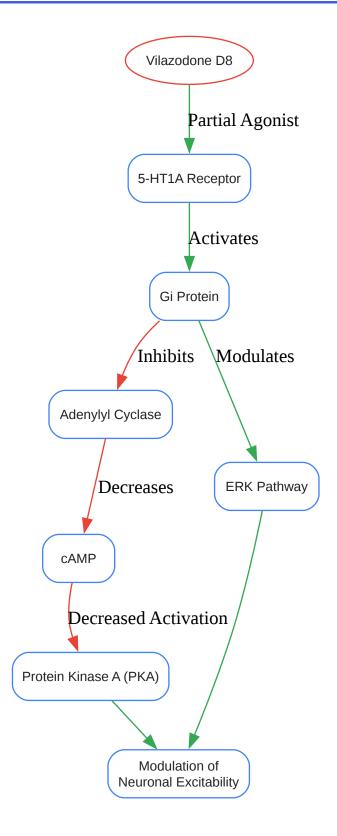
The dual mechanism of Vilazodone results in the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.



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Vilazodone D8 inhibits the serotonin transporter (SERT).





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Signaling cascade of the 5-HT1A receptor.



Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and quantification of **Vilazodone D8**.

Quantification of Vilazodone in Human Plasma using UPLC-MS/MS with Vilazodone D8 as an Internal Standard

This protocol describes a validated method for the rapid and sensitive quantification of Vilazodone in human plasma.

4.1.1. Materials and Reagents

- Vilazodone reference standard
- Vilazodone D8 (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Drug-free human plasma

4.1.2. Instrumentation

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.1.3. Chromatographic Conditions

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in water



• Mobile Phase B: Acetonitrile

Gradient: Isocratic or a suitable gradient for optimal separation

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

• Column Temperature: 40°C

4.1.4. Mass Spectrometric Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:

Vilazodone: m/z 442.2 → 155.0

Vilazodone D8: m/z 450.2 → 163.0

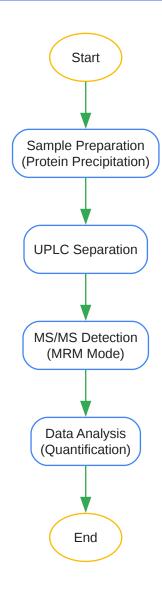
 Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, desolvation gas flow).

4.1.5. Sample Preparation (Protein Precipitation)

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of **Vilazodone D8** internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex briefly to mix.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4.1.6. Experimental Workflow





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UPLC-MS/MS experimental workflow for Vilazodone quantification.

Synthesis and Purification of Vilazodone D8

The synthesis of **Vilazodone D8** typically involves the use of deuterated piperazine as a key building block. A general synthetic approach is outlined below.

4.2.1. General Synthetic Scheme

The synthesis involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl-d8)-benzofuran-2-carboxamide. The deuterated piperazine is introduced in the synthesis of the latter intermediate.



4.2.2. Illustrative Purification Protocol (Column Chromatography)

- The crude reaction mixture containing Vilazodone D8 is concentrated under reduced pressure.
- The residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
- The solution is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
- The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
- The pure fractions are combined and the solvent is evaporated to yield purified Vilazodone
 D8.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of **Vilazodone D8** and to develop stability-indicating analytical methods. These studies involve subjecting the compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6]

4.3.1. Stress Conditions

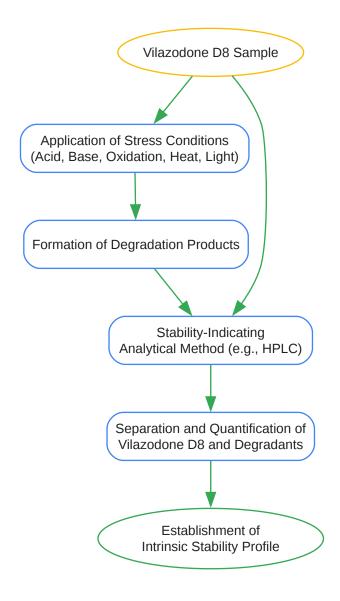
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 80°C for 48 hours (solid state).
- Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration (solid state and in solution).



4.3.2. Experimental Procedure

- Prepare a stock solution of Vilazodone D8 in a suitable solvent (e.g., methanol).
- For each stress condition, transfer an aliquot of the stock solution to a separate vial.
- Add the respective stressor (acid, base, or oxidizing agent). For thermal and photolytic studies, use the solid compound or the solution directly.
- Incubate the samples for the specified time and temperature.
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to identify and quantify any degradation products.
- 4.3.3. Logical Relationship of Forced Degradation Studies





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Logical flow of a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **Vilazodone D8**, its dual mechanism of action, and the associated signaling pathways. The detailed experimental protocols for quantification, synthesis, and stability testing are intended to equip researchers and drug development professionals with the necessary information to effectively utilize and characterize this important analytical standard. The provided visualizations aim to clarify complex processes and relationships, facilitating a deeper comprehension of the science behind **Vilazodone D8**.



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